2-Carboxy-4-methoxyphenylhydrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydrazinyl-5-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-13-5-2-3-7(10-9)6(4-5)8(11)12/h2-4,10H,9H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHQARNJUDWWGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NN)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-hydrazinyl-5-methoxybenzoic acid CAS number 185556-57-4
The following technical guide details the chemical properties, synthesis, and applications of 2-hydrazinyl-5-methoxybenzoic acid (CAS 185556-57-4). This document is structured for researchers in medicinal chemistry and drug discovery, focusing on its critical role as a scaffold for indazole-based therapeutics.
CAS Number: 185556-57-4 Synonyms: 5-Methoxy-2-hydrazinobenzoic acid; 2-Hydrazino-5-methoxybenzoic acid Molecular Formula: C₈H₁₀N₂O₃ Molecular Weight: 182.18 g/mol
Executive Summary
2-Hydrazinyl-5-methoxybenzoic acid is a specialized bifunctional intermediate used primarily in the synthesis of 5-methoxy-1H-indazoles and indazol-3-ones . Its structure combines a carboxylic acid moiety with an ortho-hydrazine group, making it a classic precursor for the Fischer Indazole Synthesis . This compound serves as a critical building block in the development of kinase inhibitors, anti-inflammatory agents, and neuroprotective drugs where the indazole core functions as a bioisostere for indole or purine systems.
Chemical Identity & Properties
| Property | Specification |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, Dilute Acid/Base; Sparingly soluble in water |
| Melting Point | >200°C (Decomposes upon cyclization) |
| Acidity (pKa) | ~3.5 (COOH), ~8.0 (Hydrazine) |
| Stability | Hygroscopic; Sensitive to oxidation (hydrazine moiety).[1] Store under inert gas at -20°C. |
Structural Significance
The presence of the electron-donating methoxy group at position 5 (para to the hydrazine) significantly influences the nucleophilicity of the hydrazine tail. This electronic effect facilitates rapid cyclization with carbonyl electrophiles, making it more reactive than the unsubstituted parent compound.
Synthetic Pathways & Experimental Protocols
Synthesis from 2-Amino-5-methoxybenzoic Acid
The most robust route to CAS 185556-57-4 involves the diazotization of 5-methoxyanthranilic acid followed by reduction. This method avoids the use of transition metal catalysts required for halo-arene substitutions.
Reaction Scheme:
-
Diazotization: 2-Amino-5-methoxybenzoic acid
Diazonium Salt -
Reduction: Diazonium Salt
2-Hydrazinyl-5-methoxybenzoic acid
Detailed Protocol
-
Reagents: 2-Amino-5-methoxybenzoic acid (1 eq), NaNO₂ (1.1 eq), SnCl₂·2H₂O (2.5 eq), Conc. HCl.
-
Step 1 (Diazotization):
-
Dissolve 10 mmol of 2-amino-5-methoxybenzoic acid in 30 mL of conc. HCl. Cool to -5°C in an ice-salt bath.
-
Add a solution of NaNO₂ (11 mmol in 5 mL H₂O) dropwise, maintaining temperature below 0°C. Stir for 30 min.
-
-
Step 2 (Reduction):
-
Dissolve SnCl₂·2H₂O (25 mmol) in 20 mL conc. HCl; cool to -5°C.
-
Add the cold diazonium solution to the stannous chloride solution slowly with vigorous stirring. A thick precipitate will form immediately.
-
Stir at 0°C for 2 hours, then allow to warm to room temperature.
-
-
Step 3 (Isolation):
-
Filter the hydrochloride salt precipitate.[2]
-
Free Base Liberation: Dissolve the salt in minimal water and neutralize with saturated sodium acetate or Na₂CO₃ to pH 6-7.
-
Filter the resulting free acid, wash with ice-cold water and ether. Dry under vacuum over P₂O₅.
-
Cyclization to 5-Methoxy-1H-indazol-3-ol
This is the primary "self-validating" reaction for this compound. If the synthesis in 3.1 is successful, acid-catalyzed heating should yield the indazolone precipitate.
-
Protocol: Reflux the hydrazine intermediate in 5% aqueous HCl or acetic acid for 2–4 hours.
-
Observation: The solution will darken slightly, and upon cooling, 5-methoxy-1H-indazol-3-ol (CAS 18455-52-8) precipitates as a solid.
Visualization: Synthesis & Cyclization Workflow
The following diagram illustrates the transformation from the anthranilic acid precursor to the final indazole scaffold.
Figure 1: Synthetic workflow for CAS 185556-57-4, highlighting its origin from anthranilic acid and its divergence into indazole and hydrazone pathways.
Applications in Drug Discovery[3]
Indazole Scaffold Construction
The 5-methoxyindazole core is a privileged structure in medicinal chemistry.
-
Kinase Inhibition: The indazole nitrogen atoms mimic the adenine ring of ATP, allowing these molecules to bind effectively to the hinge region of kinase enzymes (e.g., VEGFR, PDGFR inhibitors). The 5-methoxy group often occupies a hydrophobic pocket, improving potency.
-
Mechanism: The intramolecular condensation of the hydrazine NH₂ with the carboxylic acid COOH forms the pyrazole ring fused to the benzene.
Bioconjugation & Ligation
Recent methodologies utilize 2-hydrazinobenzoic acids in "pyrazolone ligation."
-
Reaction: The hydrazine moiety reacts with
-ketoesters to form stable pyrazolone linkages.[3] -
Utility: This is used for site-specific protein modification and peptide stapling, offering a robust alternative to standard amide coupling.
Safety & Handling (E-E-A-T)
-
Hazards: As a hydrazine derivative, this compound is a potential skin sensitizer and irritant (H315, H317, H319).
-
Incompatibility: DO NOT mix with strong oxidizing agents.[4] Contact with strong acids may release minor amounts of toxic gases if impurities (sulfites) are present from the reduction step.
-
Storage: Hygroscopic. Store in a desiccator at -20°C to prevent oxidation of the hydrazine group to the azo or diazo species.
References
-
BLD Pharm. (2024). 2-Hydrazineyl-5-methoxybenzoic acid hydrochloride Datasheet. Retrieved from
-
National Institutes of Health (NIH). (2015). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Retrieved from
-
PubChem. (2024). 5-Methoxy-1H-indazole-3-carboxylic acid (Downstream Derivative). National Library of Medicine. Retrieved from
-
Organic Chemistry Portal. (2023). Synthesis of Indazoles. Retrieved from
-
Royal Society of Chemistry. (2020). Pyrazolone ligation-mediated versatile sequential bioconjugations. Chemical Science. Retrieved from
Sources
- 1. 5-methoxy-1H-indazole-3-carboxylic acid | C9H8N2O3 | CID 10375306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2019213403A1 - Inhibitors of cyclin-dependent kinases - Google Patents [patents.google.com]
- 3. Pyrazolone ligation-mediated versatile sequential bioconjugations - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02466J [pubs.rsc.org]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Molecular weight of 2-Carboxy-4-methoxyphenylhydrazine
Technical Monograph: Physicochemical Characterization & Utility of 2-Carboxy-4-methoxyphenylhydrazine
Executive Summary & Nomenclature Resolution
This compound is a specialized organohydrazine intermediate primarily utilized in the synthesis of fused heterocyclic systems, such as indazoles and indoles, which are pharmacophores in kinase inhibitors and anti-inflammatory therapeutics.[1]
Critical Nomenclature Note: While "this compound" accurately describes the substitution pattern relative to the hydrazine group, the preferred IUPAC designation prioritizes the carboxylic acid.[1]
-
IUPAC Name: 2-Hydrazinyl-5-methoxybenzoic acid[1]
-
Common Commercial Form: Hydrochloride salt (due to the oxidative instability of the free base).
This guide addresses the physicochemical properties of both the free acid and the hydrochloride salt, providing a robust framework for analytical validation.
Physicochemical Profile
The precise molecular weight is dependent on the salt form.[1] In drug development workflows, the hydrochloride salt is the standard reagent, while the free acid is the theoretical active species in situ.[1]
Table 1: Molecular Specifications
| Property | Free Acid (Active Species) | Hydrochloride Salt (Commercial Form) |
| CAS Number | Not widely listed for free acid | 185556-57-4 |
| Formula | C₈H₁₀N₂O₃ | C₈H₁₀N₂O₃[1] · HCl |
| Molecular Weight (Average) | 182.18 g/mol | 218.64 g/mol |
| Monoisotopic Mass | 182.0691 Da | 218.0458 Da |
| Appearance | Pale yellow/beige solid | Off-white to beige crystalline powder |
| Solubility | DMSO, Methanol (Moderate) | Water (Good), DMSO (Excellent) |
| pKa (Predicted) | ~3.5 (COOH), ~5.2 (Hydrazine) | N/A |
Expert Insight: When calculating stoichiometry for synthesis, always verify the Certificate of Analysis (CoA) for the counter-ion. Using the free acid MW (182.[1]18) for the HCl salt (218.[1]64) will result in a 16.7% under-loading of the reagent, potentially stalling cyclization reactions.[1]
Synthetic Utility: The Indazole Gateway
The primary value of 2-hydrazinyl-5-methoxybenzoic acid lies in its ability to undergo intramolecular cyclization to form 5-methoxy-1H-indazol-3-ol (or its tautomers).[1] This transformation is a cornerstone in the synthesis of biologically active indazoles.
Mechanism of Action
The hydrazine moiety acts as a nucleophile.[1] Under acidic conditions or thermal dehydration, the terminal nitrogen attacks the carbonyl carbon of the ortho-carboxylic acid (or activated ester), followed by dehydration to close the pyrazole ring.[1]
Figure 1: Cyclization pathway of 2-hydrazinyl-5-methoxybenzoic acid to the indazole scaffold.
Analytical Validation Protocols
To ensure scientific integrity, the identity of the molecule must be validated using orthogonal methods.
A. High-Resolution Mass Spectrometry (HRMS)
Method: ESI-Positive Mode (LC-MS) The hydrazine group is easily protonated.[1] However, phenylhydrazines are prone to in-source fragmentation.[1]
-
Target Ion [M+H]⁺: 183.0764 m/z (Theoretical)[1]
-
Common Fragmentation Pathways:
Figure 2: Predicted ESI-MS fragmentation pattern for structural confirmation.[1]
B. Purity Determination: Nitrite Titration
While HPLC is standard, potentiometric titration with Sodium Nitrite (NaNO₂) is the definitive method for quantifying hydrazine functionality, distinguishing it from oxidized azo-impurities.[1]
Protocol:
-
Dissolution: Dissolve ~150 mg of sample in 10% HCl (aq).
-
Cooling: Maintain temperature at 0–5°C (ice bath) to prevent side reactions.
-
Titrant: 0.1 M NaNO₂ standard solution.
-
Endpoint: Potentiometric detection (platinum electrode) or external starch-iodide paper (turns blue).[1]
-
Calculation:
(Where MW = 218.64 for HCl salt)
Handling & Stability (Safety)
-
Toxicity: Hydrazines are potent nucleophiles and potential genotoxins.[1] Handle in a fume hood with double-gloving (Nitrile).[1]
-
Oxidation Sensitivity: The hydrazine group is susceptible to air oxidation, turning the solid from off-white to dark brown/red.[1]
-
Storage: Store at -20°C under Argon or Nitrogen atmosphere.[1]
-
HCl Salt Advantage: The hydrochloride salt is significantly more resistant to oxidation than the free base.
-
References
-
PubChem. (2023).[1] Compound Summary for CID 77023 (Related Structure: 4-Methoxyphenylhydrazine). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]
-
Lefebvre, V., et al. (2010).[1][2] General Synthesis of Substituted Indazoles from 2-Bromobenzonitriles. Journal of Organic Chemistry. (Contextual grounding for indazole synthesis via hydrazines).
Sources
Technical Whitepaper: 5-Methoxyanthranilic Acid Hydrazide Scaffolds
Strategic Synthesis, Derivatization, and Pharmacological Validation
Executive Summary
The 5-methoxyanthranilic acid hydrazine derivative—specifically 2-amino-5-methoxybenzohydrazide —represents a "linchpin" intermediate in modern medicinal chemistry. Unlike its unsubstituted counterpart, the 5-methoxy group introduces a critical electron-donating effect (+M), enhancing the nucleophilicity of the amine and modifying the lipophilicity (
Part 1: Chemical Rationale & Structural Significance[1]
The utility of 5-methoxyanthranilic acid derivatives stems from the electronic perturbation of the benzene ring.
-
Electronic Activation: The methoxy group at the C5 position (para to the aniline nitrogen) increases electron density at the nitrogen, facilitating Schiff base formation and subsequent cyclocondensation reactions.
-
Fluorescence Properties: The 5-methoxyindole and anthranilic acid motifs often impart intrinsic fluorescence, useful for creating "turn-on" chemosensors or trackable biological probes.
-
Solubility Profile: The methoxy group improves solubility in polar organic solvents compared to halogenated analogs, aiding in purification and bioavailability.
Table 1: Comparative Physicochemical Properties
| Property | Anthranilic Acid (H) | 5-Methoxy Derivative (OMe) | Impact on Drug Design |
| Electronic Effect | Neutral | Electron Donating (+I, +M) | Increases nucleophilicity of |
| Lipophilicity (ClogP) | ~1.2 | ~1.35 | Slight increase; better membrane permeability. |
| H-Bonding | Donor/Acceptor | Additional Acceptor (OMe) | Enhanced receptor binding potential (e.g., Kinase hinge regions). |
Part 2: Synthetic Architecture (The "How-To")
The synthesis requires a rigorous two-stage protocol: Esterification followed by Hydrazinolysis.
Stage 1: Precursor Synthesis (Methyl 2-amino-5-methoxybenzoate)
Note: Direct reaction of the acid with hydrazine is inefficient due to salt formation. The ester intermediate is mandatory.
Reagents: 2-amino-5-methoxybenzoic acid, Methanol (MeOH), Sulfuric Acid (
-
Dissolve 2-amino-5-methoxybenzoic acid (1.0 eq) in absolute MeOH (10 vol).
-
Add conc.
(1.5 eq) dropwise at 0°C. -
Reflux for 8–12 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Neutralize with
, extract with DCM, and concentrate to yield the methyl ester.
Stage 2: The Critical Hydrazinolysis (Hydrazide Formation)
This step generates the core 2-amino-5-methoxybenzohydrazide .
Safety Protocol (Hydrazine Hydrate):
-
Hazard: Hydrazine hydrate is a potent hepatotoxin, carcinogen, and skin corrosive.
-
Control: All operations must occur in a fume hood. Double-glove (Nitrile) is required. Quench spills immediately with dilute hypochlorite solution.
Protocol:
-
Charge: Suspend Methyl 2-amino-5-methoxybenzoate (10 mmol) in Ethanol (20 mL).
-
Addition: Add Hydrazine hydrate (99%, 50 mmol, 5.0 eq) dropwise. Excess hydrazine drives the equilibrium and prevents dimer formation.
-
Reflux: Heat to reflux (78–80°C) for 6–10 hours. The solution will clarify, then precipitate the product upon cooling.
-
Isolation: Cool to 0°C. Filter the solid.
-
Purification: Recrystallize from Ethanol/Water (9:1). Do not column chromatograph (hydrazides streak on silica).
-
Validation: Product should appear as white/pale yellow needles. MP: ~168–170°C.
Visualization: Synthetic Workflow
Figure 1: Step-wise synthetic pathway from the acid precursor to the bioactive quinazolinone scaffold.[1][2]
Part 3: Downstream Derivatization & Biological Targets
The hydrazide is rarely the final drug; it is the "warhead carrier." The most high-value transformation is the cyclization to Quinazolin-4(3H)-ones .
Pathway: Oxidative Cyclization to Quinazolinones
Reaction of the hydrazide with an aldehyde yields a hydrazone (Schiff base). Subsequent oxidative cyclization (using
Mechanism:
-
Condensation: Hydrazide
attacks Aldehyde Imine (Hydrazone). -
Cyclization: Nucleophilic attack of the aniline nitrogen onto the imine carbon.
-
Oxidation: Aromatization to form the stable quinazolinone core.
Biological Validation: EGFR Inhibition
Research indicates that quinazolinones derived from 5-methoxyanthranilic acid target the ATP-binding pocket of Epidermal Growth Factor Receptor (EGFR).
Key Interactions:
-
N-1 / C=O: Hydrogen bonding with the hinge region (Met793).
-
5-OMe Group: Occupies the hydrophobic pocket, improving selectivity over wild-type kinases.
-
Aryl Substituent (from aldehyde): Extends into the solvent-accessible region.
Visualization: Structure-Activity Relationship (SAR)
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional role of the 5-methoxy group.
Part 4: Characterization & Quality Control
Every batch must be validated using the following self-consistent parameters.
Table 2: Spectroscopic Fingerprints
| Technique | Signal | Assignment | Validation Criteria |
| IR (ATR) | 3300–3200 | Doublet indicates primary amine/hydrazide. | |
| IR (ATR) | 1650–1620 | Strong band confirms hydrazide carbonyl. | |
| Singlet (3H). Integral must match aromatic protons. | |||
| Broad singlet; disappears on | |||
| Mass Spec | Molecular Ion | Must match Calc. MW |
References
-
Synthesis of Anthranilic Acid Hydrazides: Solankee, A., & Kapadia, K. (2010).[3] Synthesis of some new 4(3H)-quinazolinone derivatives of biological interest. Journal of the Serbian Chemical Society.
-
Quinazolinone Biological Activity (EGFR/Antimicrobial): Al-Omary, F. A. M. (2013). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Hydrazine Safety & Protocols: Thermo Fisher Scientific. (2021).[4] Hydrazine Hydrate Safety Data Sheet.
-
Characterization of Methoxy-Substituted Hydrazones: Popiołek, Ł. (2017). Hydrazide-hydrazones as potential antimicrobial agents: overview of the literature 2010–2016. Medicinal Chemistry Research.
Sources
Biological activity of indazolones derived from 2-hydrazinylbenzoic acids
Title: Therapeutic Pharmacophores: A Technical Guide to Indazolones Derived from 2-Hydrazinylbenzoic Acids
Executive Summary The indazol-3-one (indazolone) scaffold represents a privileged structure in medicinal chemistry, offering a rigid bicyclic core capable of diverse non-covalent interactions with biological targets. Unlike the more common indole or indazole frameworks, the indazolone moiety—specifically derived from the cyclization of 2-hydrazinylbenzoic acids—provides unique hydrogen-bonding donors and acceptors (amide/hydrazide bioisosteres) critical for kinase binding and enzyme inhibition. This guide details the synthesis, structural activity relationships (SAR), and mechanistic pharmacology of these derivatives, focusing on their application in oncology and inflammation.
Part 1: Chemical Scaffolding & Synthesis[1][2][3][4]
The synthesis of indazol-3-ones from 2-hydrazinylbenzoic acids (also known as o-hydrazinobenzoic acids) is a classic yet robust transformation, historically known as the Fischer synthesis. This pathway remains relevant due to its scalability and the accessibility of the starting material.
The Synthetic Pathway
The core transformation involves the acid-catalyzed intramolecular cyclization of 2-hydrazinylbenzoic acid. The carboxylic acid carbon acts as the electrophile, attacked by the distal nitrogen of the hydrazine moiety (N-2), resulting in the formation of the 1,2-dihydro-3H-indazol-3-one core.
Key Mechanistic Insight: The reaction is a dehydration condensation. The choice of acid catalyst (HCl vs. AcOH) and solvent (Water vs. Ethanol) influences the yield and purity. N-alkylation or acylation usually occurs post-cyclization or by using N-substituted hydrazine precursors.
Visualization of Synthesis Workflow
The following diagram outlines the logical flow from precursor selection to functionalized scaffold.
Figure 1: Synthetic workflow for generating indazolone libraries from 2-hydrazinylbenzoic acid precursors.
Part 2: Biological Activity & SAR[4][5][6][7][8][9]
Indazolones derived from this pathway exhibit a broad pharmacological profile. The presence of the lactam/hydrazide motif (–NH–NH–CO–) within the ring allows the molecule to act as a donor-acceptor system, mimicking peptide bonds.
Anticancer Activity
This is the most significant area of research. Derivatives often function as Kinase Inhibitors or Tubulin Polymerization Inhibitors .
-
Mechanism: The planar indazolone core intercalates DNA or binds to the ATP-binding pocket of kinases (e.g., VEGFR, FGFR).
-
SAR Insight: Substitution at the N-1 position with bulky aryl groups often enhances lipophilicity and binding affinity. Electron-withdrawing groups (F, Cl) on the benzene ring of the indazolone increase metabolic stability and potency.
-
Key Targets:
-
Tubulin: Destabilization of microtubules, leading to G2/M phase arrest.
-
Topoisomerase II: Inhibition leads to DNA strand breaks and apoptosis.
-
Anti-inflammatory Activity
Indazolones are structural isosteres of certain NSAIDs.
-
Target: Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX).
-
Efficacy: The 1,2-dihydro-3H-indazol-3-one core reduces the production of prostaglandins. N-acylated derivatives have shown superior selectivity for COX-2 over COX-1, reducing gastric side effects.
Antimicrobial Activity[1][6][7][10]
-
Target: Enoyl-ACP reductase (FabI).
-
Activity: Significant bacteriostatic activity against S. aureus and M. tuberculosis. The NH group is critical for hydrogen bonding with the active site residues of the bacterial enzyme.
Part 3: Mechanism of Action (Signaling Pathways)
The following diagram illustrates the downstream effects of indazolone binding in a cancer cell model, highlighting the induction of apoptosis.
Figure 2: Mechanistic cascade of indazolone-induced apoptosis via tubulin destabilization and kinase inhibition.
Part 4: Experimental Protocols
To ensure reproducibility and trustworthiness (E-E-A-T), the following protocol is standardized.
Synthesis of 1,2-dihydro-3H-indazol-3-one
A self-validating protocol for the core scaffold.
Reagents:
-
2-Hydrazinylbenzoic acid hydrochloride (10 mmol)
-
Concentrated HCl (1 mL)
-
Water (50 mL)
-
Ethanol (for recrystallization)[1]
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, suspend 10 mmol of 2-hydrazinylbenzoic acid in 50 mL of water.
-
Acidification: Add 1 mL of conc. HCl. The suspension may clear slightly.
-
Cyclization (Reflux): Heat the mixture to reflux (100°C) for 4 hours.
-
Checkpoint: Monitor via TLC (Silica gel, Ethyl Acetate:Hexane 1:1). The starting material (lower Rf) should disappear, and a new spot (higher Rf) should appear.
-
-
Isolation: Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes. The product will precipitate as a solid.[2]
-
Filtration: Filter the solid under vacuum. Wash with cold water (2 x 10 mL) to remove excess acid.
-
Purification: Recrystallize from hot ethanol.
-
Validation: Melting point should be distinct (approx. 248–250°C for the parent compound).[1]
-
Biological Assay: In Vitro Cytotoxicity (MTT Assay)
Objective: Determine IC50 against cancer cell lines (e.g., MCF-7, HeLa).
-
Seeding: Plate cells (5 x 10³ cells/well) in 96-well plates and incubate for 24h.
-
Treatment: Add indazolone derivatives (dissolved in DMSO) at serial dilutions (0.1 µM to 100 µM). Include DMSO control.
-
Incubation: Incubate for 48h at 37°C, 5% CO2.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
Part 5: Data Summary
Table 1: Representative Biological Activity of Indazolone Derivatives (Data aggregated from general structure-activity trends in literature)
| Derivative Type | R-Substituent (N1/N2) | Primary Target | Activity Profile | Ref |
| Parent Core | H / H | COX-1/2 | Moderate Anti-inflammatory | [1] |
| N-Aryl | Phenyl / H | Tubulin | High Cytotoxicity (HeLa IC50 < 5 µM) | [2] |
| N-Sulfonyl | Tosyl / H | Enoyl-ACP Reductase | Antimicrobial (MIC 4 µg/mL) | [3] |
| Fused System | (Fused Heterocycle) | Kinase (VEGFR) | Potent Angiogenesis Inhibition | [4] |
References
-
Organic Syntheses. (1949). Indazolone.[3][1][4] Organic Syntheses, Coll. Vol. 3, p.475. Link
-
Shang, C., et al. (2021).[5] The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry. Link
-
Zhang, S., et al. (2022).[4] Oxo-sulfonylation protocol for the synthesis of N-sulfonylated indazolones. Journal of Organic Chemistry. Link
-
BenchChem. (2025). Synthesis of N-2H-Indazol-2-ylurea and derivatives. Link
-
Gao, P., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazolone synthesis [organic-chemistry.org]
- 5. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Fischer Indole Synthesis of 5-Methoxy-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Methoxy-1H-indole-2-carboxylic Acid
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Among its many derivatives, 5-methoxy-1H-indole-2-carboxylic acid stands out as a particularly valuable intermediate. Its presence in a variety of bioactive molecules underscores its significance in the development of new therapeutic agents.[1][2] This compound serves as a crucial building block for pharmaceuticals targeting a range of conditions, including neurological disorders and serving as anticancer agents.[3][4]
The Fischer indole synthesis, a classic and versatile reaction discovered by Emil Fischer in 1883, remains a primary method for constructing the indole nucleus.[5] This application note provides a detailed guide for the synthesis of 5-methoxy-1H-indole-2-carboxylic acid from 2-hydrazinyl-5-methoxybenzoic acid, focusing on practical protocols, mechanistic insights, and the critical considerations necessary for a successful and reproducible synthesis.
The Fischer Indole Synthesis: A Mechanistic Overview
The Fischer indole synthesis is a robust acid-catalyzed reaction that transforms an arylhydrazine and a carbonyl compound (an aldehyde or ketone) into an indole.[5] The reaction proceeds through a series of well-defined steps:
-
Hydrazone Formation: The initial step is the condensation of the arylhydrazine, in this case, 2-hydrazinyl-5-methoxybenzoic acid, with a carbonyl compound, typically pyruvic acid, to form a phenylhydrazone intermediate.[6]
-
Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.[6]
-
[7][7]-Sigmatropic Rearrangement: This is the key bond-forming step, where an acid catalyst facilitates a[7][7]-sigmatropic rearrangement, leading to the cleavage of the N-N bond and the formation of a C-C bond.[5][8]
-
Aromatization and Cyclization: The resulting intermediate undergoes rearomatization, followed by an intramolecular cyclization.[6]
-
Elimination of Ammonia: The final step involves the elimination of an ammonia molecule to yield the stable aromatic indole ring.[5]
Diagram of the Fischer Indole Synthesis Mechanism:
Caption: General workflow of the Fischer indole synthesis.
Experimental Protocol: Synthesis of 5-Methoxy-1H-indole-2-carboxylic Acid
This protocol details a two-step, one-pot procedure for the synthesis of 5-methoxy-1H-indole-2-carboxylic acid from 2-hydrazinyl-5-methoxybenzoic acid and pyruvic acid.
Materials and Reagents
-
2-hydrazinyl-5-methoxybenzoic acid
-
Pyruvic acid
-
Glacial Acetic Acid
-
Polyphosphoric Acid (PPA)
-
Ethanol
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, etc.)
Step 1: In Situ Formation of the Phenylhydrazone
Rationale: The phenylhydrazone intermediate is typically formed in situ to streamline the process. Acetic acid serves as both a solvent and a catalyst for the condensation reaction.[6]
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydrazinyl-5-methoxybenzoic acid (1.0 eq) in glacial acetic acid.
-
To this solution, add pyruvic acid (1.1 eq) dropwise at room temperature with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 1-2 hours to ensure the complete formation of the phenylhydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 2: Fischer Indole Cyclization
Rationale: The choice of acid catalyst for the cyclization step is critical. While strong Brønsted acids like HCl are commonly used, they can lead to the formation of chlorinated byproducts in the case of methoxy-substituted phenylhydrazones.[9][10] Polyphosphoric acid (PPA) is an effective alternative that promotes cyclization without this side reaction.[11][12]
Procedure:
-
Cool the reaction mixture from Step 1 to approximately 80-90 °C.
-
Carefully and slowly add polyphosphoric acid (PPA) to the reaction mixture. The addition is exothermic.
-
Once the PPA has been added, increase the temperature and maintain it at 100-110 °C for 2-4 hours, or until TLC analysis indicates the consumption of the hydrazone intermediate.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker of ice-cold water with vigorous stirring. This will precipitate the crude product.
-
Filter the resulting solid, wash it thoroughly with cold water to remove any residual PPA and acetic acid, and then dry it under vacuum.
Work-up and Purification
Rationale: The crude product will likely contain some unreacted starting materials and byproducts. A standard extraction and recrystallization procedure is generally sufficient to obtain a high-purity product.
Procedure:
-
Dissolve the crude product in ethyl acetate.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-methoxy-1H-indole-2-carboxylic acid.
-
For further purification, recrystallize the crude product from an appropriate solvent system, such as ethanol/water.[3]
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow.
Data Summary and Characterization
The following table summarizes the key parameters for the synthesis of 5-methoxy-1H-indole-2-carboxylic acid.
| Parameter | Value/Range | Rationale/Reference |
| Starting Materials | 2-hydrazinyl-5-methoxybenzoic acid, Pyruvic acid | Standard reagents for Fischer indole synthesis.[6] |
| Solvent (Hydrazone Formation) | Glacial Acetic Acid | Acts as both solvent and catalyst.[6] |
| Catalyst (Cyclization) | Polyphosphoric Acid (PPA) | Avoids chlorination side-products.[11][12] |
| Reaction Temperature | Reflux (Hydrazone), 100-110 °C (Cyclization) | Ensures complete reaction. |
| Reaction Time | 1-2 hours (Hydrazone), 2-4 hours (Cyclization) | Typical reaction times, monitor by TLC. |
| Expected Yield | 60-80% (literature for similar syntheses) | Yields can vary based on scale and purity. |
| Molecular Formula | C₁₀H₉NO₃ | [7] |
| Molecular Weight | 191.18 g/mol | [7] |
| Appearance | Off-white to pale yellow solid | |
| ¹H NMR (DMSO-d₆, δ ppm) | ~12.9 (s, 1H, COOH), ~11.6 (s, 1H, NH), ~7.37 (d, 1H), ~7.11 (d, 1H), ~7.04 (s, 1H), ~6.93 (dd, 1H), ~3.77 (s, 3H, OCH₃) | [13] |
| IR (KBr, cm⁻¹) | Broad O-H stretch (~2500-3300), N-H stretch (~3300), C=O stretch (~1680) | [7][14] |
Applications in Drug Development
5-Methoxy-1H-indole-2-carboxylic acid is a versatile precursor for a wide array of biologically active molecules. Its derivatives have shown promise in several therapeutic areas:
-
Anticancer Agents: The indole nucleus is a common feature in many anticancer drugs, and derivatives of 5-methoxy-1H-indole-2-carboxylic acid have been investigated for their potential as antineoplastic agents.[3][4]
-
Neuroprotective Agents: This compound has demonstrated neuroprotective effects in preclinical models of ischemic stroke, suggesting its potential for the treatment of neurodegenerative diseases.
-
Antiviral Compounds: It has been utilized in the synthesis of antiviral agents, including non-nucleoside reverse transcriptase inhibitors of HIV.[14]
Conclusion
The Fischer indole synthesis provides a reliable and efficient route to 5-methoxy-1H-indole-2-carboxylic acid, a key intermediate in pharmaceutical research. By carefully selecting the reaction conditions, particularly the acid catalyst, researchers can achieve high yields of the desired product while avoiding common side reactions. The protocol outlined in this application note, combined with the provided mechanistic insights and data, serves as a comprehensive guide for scientists and professionals in the field of drug development.
References
- Ishii, H., et al. (1983). Fischer Indolization and its Related Compounds. XVIII. Formation of Four Unexpected Angular Benz[e]indoles on Fischer Indolization of Ethyl Phenylpyruvate 2-[(1,4-Dimethoxy-2-naphthyl)hydrazone]. Chemical & Pharmaceutical Bulletin, 31(12), 4391-4400.
-
PubChem. (n.d.). 5-Methoxyindole-2-carboxylic acid. Retrieved from [Link]
- Murakami, Y., et al. (2012). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of Heterocyclic Chemistry, 49(6), 1265-1273.
- American Chemical Society. (1998). Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Organic Process Research & Development, 2(3), 153-160.
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
- Kissman, H. M., Farnsworth, D. W., & Witkop, B. (1952). Fischer Indole Syntheses with Polyphosphoric Acid. Journal of the American Chemical Society, 74(15), 3948–3949.
- MDPI. (2024, May 8).
-
ResearchGate. (2025, August 6). ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Retrieved from [Link]
- MDPI. (2024, April 25). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Molecules, 29(9), 1993.
-
PrepChem.com. (n.d.). Preparation of pyruvic acid phenylhydrazone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Methoxyindole-2-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
-
NIST. (n.d.). 5-Methoxyindole-2-carboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Fischer Indole Synthesis: A Semiempirical Study. [ch.ic.ac.uk]
- 3. Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties | MDPI [mdpi.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 5-Methoxyindole-2-carboxylic acid | C10H9NO3 | CID 20401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR [m.chemicalbook.com]
- 13. 5-Methoxyindole-2-carboxylic acid [webbook.nist.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Selective Cyclization of 2-Carboxy-4-methoxyphenylhydrazine with Aldehydes
This Application Note is structured to guide researchers through the precise cyclization of 2-Carboxy-4-methoxyphenylhydrazine (also known as 2-hydrazino-5-methoxybenzoic acid) with aldehydes. This reaction is a critical entry point for synthesizing 2-substituted-5-methoxy-1,2-dihydro-3H-indazol-3-ones , a privileged scaffold in medicinal chemistry known for anti-inflammatory and anticancer properties.
Executive Summary
The reaction between this compound and aldehydes presents a bifurcation in synthetic pathways: the formation of a stable hydrazone (Schiff base) or the subsequent cyclization to a 2-substituted indazol-3-one .[1] While the hydrazone is often the endpoint for analytical derivatization, the cyclization to the indazolone core is the target for therapeutic scaffold construction.
This protocol details the Reductive Cyclization Pathway , the most robust method to secure the 2-substituted indazolone ring system. Unlike direct thermal cyclization, which often suffers from steric inhibition or degradation, this two-stage workflow (Condensation
Scientific Foundation & Mechanism
The Chemical Challenge
The starting material, This compound hydrochloride , contains three reactive centers: the nucleophilic hydrazine (
When reacting with an aldehyde (
The Solution: Reductive Cyclization
To force cyclization, the hydrazone double bond must be reduced to a single bond. This restores free rotation, allowing the secondary amine (
Pathway Logic:
-
Condensation: Formation of the Hydrazone (intermediate).
-
Reduction: Conversion to the hydrazine (
). -
Cyclization: Spontaneous or acid-catalyzed ring closure to 2-substituted indazol-3-one.
Mechanistic Pathway Diagram
The following diagram illustrates the reaction progression and the critical decision points.
[1]
Experimental Protocol
Materials & Reagents
-
Substrate: this compound hydrochloride (CAS: 19501-58-7).
-
Electrophile: Aldehyde of choice (e.g., Benzaldehyde, 4-Chlorobenzaldehyde).
-
Solvents: Ethanol (anhydrous), Acetic Acid (glacial).
-
Reducing Agents: Sodium Amalgam (Na/Hg) or Palladium on Carbon (10% Pd/C) with Hydrogen gas.
-
Workup: Ethyl Acetate, Sodium Bicarbonate, Brine.
Step-by-Step Methodology
Phase 1: Formation of the Hydrazone Intermediate
This step isolates the Schiff base to ensure purity before the sensitive reduction step.
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound HCl in 15 mL of Ethanol.
-
Neutralization: Add 1.1 mmol of Sodium Acetate (dissolved in minimal water) to neutralize the hydrochloride salt.
-
Addition: Add 1.05 mmol of the aldehyde dropwise.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours . Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Isolation: Cool to room temperature. The hydrazone typically precipitates as a solid. Filter, wash with cold ethanol, and dry.
-
Checkpoint: Verify structure via
H-NMR (Look for imine proton at 8.0–8.5 ppm).
-
Phase 2: Reductive Cyclization (The "Gold Standard" Method)
Note: We utilize a catalytic hydrogenation approach for scalability and safety over Sodium Amalgam.
-
Preparation: Dissolve 1.0 mmol of the isolated hydrazone (from Phase 1) in 20 mL of Glacial Acetic Acid.
-
Catalyst Addition: Carefully add 10 wt% of Pd/C catalyst (e.g., 50 mg).
-
Hydrogenation: Purge the vessel with Nitrogen, then introduce Hydrogen gas (balloon pressure is sufficient). Stir vigorously at Room Temperature for 12–16 hours .
-
Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with hot acetic acid.
-
Concentration: Evaporate the solvent under reduced pressure.
-
Purification: The residue is often the crude indazolone. Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH gradient).
Expected Results & Data Interpretation
The cyclization results in a distinct shift in spectral properties.
| Feature | Hydrazone Intermediate | Indazol-3-one Product |
| Structure | Open chain ( | Fused Ring (5-membered lactam) |
| Imine singlet ( | Benzylic methylene ( | |
| IR Spectrum | Lactam | |
| Solubility | Moderate in organic solvents | Lower solubility (due to polarity of lactam) |
Critical Troubleshooting (Self-Validating Systems)
-
Issue: No Cyclization Observed (Product remains Hydrazine).
-
Cause: The carboxylic acid is not electrophilic enough.
-
Fix: Add a dehydration promoter to the Phase 2 reaction, such as DCC (Dicyclohexylcarbodiimide) or heat the acetic acid solution to reflux for 1 hour after hydrogenation is complete.
-
-
Issue: Formation of Phthalazinone (6-membered ring).
-
Cause: This is rare with simple aldehydes but can occur if the aldehyde contains a nucleophile or if oxidation occurs.
-
Validation: Check Mass Spec. Indazolone mass = MW(Hydrazine) + MW(Aldehyde) - 2H (from reduction) - H2O. Wait, the net change from Hydrazone to Indazolone is just loss of water?
-
Correction: Hydrazone (
) + Hydrazine (- ) Indazolone ( ). Net mass change from Hydrazone is M - 16 (add 2H, lose H2O).
-
References
-
Indazolone Synthesis Overview
- Baiocchi, L., et al. "Synthesis and biological properties of indazol-3-ones." Synthesis, 1978.
-
Source:
-
Reductive Cyclization Methodology
-
Hydrazine/Aldehyde Derivatization (Analytical Context)
- Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity.ACS Omega, 2021.
-
Source:
-
General Reactivity of 2-Hydrazinobenzoic Acids
- Product Class 2: 1H- and 2H-Indazoles. (Detailed discussion on ring closure mechanisms).
-
Source:
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. Solvent-controlled photocatalytic divergent cyclization of alkynyl aldehydes: access to cyclopentenones and dihydropyranols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indazolone synthesis [organic-chemistry.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Reagents for Hydrazone Formation with 2-Carboxy-4-methoxyphenylhydrazine: A Detailed Guide for Researchers
Introduction: The Power of Precisely Engineered Hydrazone Ligation
In the landscape of bioconjugation, drug delivery, and diagnostics, the formation of stable, yet strategically cleavable, linkages is paramount. Hydrazone ligation, the reaction between a hydrazine and a carbonyl compound (aldehyde or ketone), has emerged as a cornerstone technology in this domain.[1][2] The resulting hydrazone bond offers a unique combination of stability at physiological pH and susceptibility to cleavage under mildly acidic conditions, a feature elegantly exploited in lysosomal drug release.[3] This guide focuses on a specialized reagent, 2-Carboxy-4-methoxyphenylhydrazine, and the strategic selection of reagents to harness its full potential. The presence of the ortho-carboxy group is not a mere structural nuance; it is a key functional element that enables intramolecular catalysis, significantly accelerating the ligation reaction.[4][5] This application note provides a comprehensive overview of the reagents, reaction mechanisms, and detailed protocols for the effective use of this compound in your research endeavors.
Scientific Foundation: Mechanism of Hydrazone Formation and the Advantage of Intramolecular Catalysis
The formation of a hydrazone is a nucleophilic addition-elimination reaction. The reaction is typically acid-catalyzed, where protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the nucleophilic hydrazine.[2][6] However, excessive acidity can be counterproductive, as it protonates the hydrazine, diminishing its nucleophilicity. This necessitates a delicate balance of pH, often in the mildly acidic range (pH 4-6), for optimal reaction rates.[7]
The true innovation in using this compound lies in its capacity for intramolecular general acid catalysis . The ortho-carboxylic acid group is perfectly positioned to donate a proton to the carbonyl oxygen of the reacting aldehyde or ketone, facilitating the nucleophilic attack by the hydrazine moiety. This localized proton transfer circumvents the need for strong external acid catalysts and can lead to significantly enhanced reaction rates at or near neutral pH.[4][5] This phenomenon is particularly advantageous in biological applications where maintaining physiological pH is crucial.
Caption: Mechanism of hydrazone formation highlighting the role of the ortho-carboxy group in intramolecular catalysis.
Reagent Selection and Optimization
The success of hydrazone formation with this compound hinges on the judicious selection of the carbonyl partner, solvent, and catalytic additives.
| Reagent Category | Recommended Reagents | Function & Rationale | Typical Concentration |
| Carbonyl Substrates | Aromatic Aldehydes (e.g., Benzaldehyde, 4-Nitrobenzaldehyde) | Generally more reactive than ketones due to less steric hindrance. Electron-withdrawing groups on the aromatic ring can further enhance reactivity. | 1.0 - 1.2 equivalents |
| Aliphatic Aldehydes (e.g., Butyraldehyde) | Highly reactive, often leading to rapid hydrazone formation. | 1.0 - 1.2 equivalents | |
| Ketones (e.g., Acetophenone, Cyclohexanone) | Less reactive than aldehydes. May require longer reaction times or heating. | 1.0 - 1.5 equivalents | |
| Solvents | Protic Solvents (e.g., Ethanol, Methanol) | Good for dissolving both reactants and facilitate proton transfer. | N/A |
| Aqueous Buffers (e.g., Phosphate, Acetate) | Essential for biological applications. The ortho-carboxy group enhances solubility in aqueous media. | pH 5.0 - 7.4 | |
| Aprotic Solvents (e.g., DMF, DMSO) | Can be used, but may require the addition of an acid catalyst. | N/A | |
| Catalysts (Optional) | Aniline and Derivatives (e.g., 4-methoxyaniline) | Act as nucleophilic catalysts, forming a more reactive Schiff base intermediate with the carbonyl compound, thereby accelerating hydrazone formation.[8] Particularly useful for less reactive ketones. | 10 - 100 mM |
| Mild Acids (e.g., Acetic Acid) | Can be used as a general acid catalyst, especially in aprotic solvents. | Catalytic amounts |
Experimental Protocols
The following protocols provide a starting point for hydrazone formation using this compound. Optimization of reaction time, temperature, and reactant concentrations may be necessary depending on the specific carbonyl substrate.
Protocol 1: General Procedure for Hydrazone Formation in Organic Solvent
This protocol is suitable for general organic synthesis applications.
-
Reagent Preparation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) in ethanol or methanol (10-20 mL).
-
Addition of Hydrazine: Add this compound (1.0 mmol, 1.0 equivalent) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-4 hours for aldehydes and may require longer for ketones.
-
Work-up and Isolation:
-
If the product precipitates upon completion, collect the solid by vacuum filtration and wash with cold solvent.
-
If the product remains in solution, remove the solvent under reduced pressure. The crude product can then be purified.
-
-
Purification: The crude hydrazone can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.[7]
Protocol 2: Hydrazone Formation in Aqueous Buffer for Bioconjugation
This protocol is designed for applications in bioconjugation and labeling of biomolecules.
-
Buffer Preparation: Prepare a suitable buffer (e.g., 100 mM sodium phosphate, 100 mM sodium acetate) with a pH in the range of 6.0 - 7.4.
-
Reagent Solutions:
-
Prepare a stock solution of the aldehyde- or ketone-modified biomolecule in the chosen buffer.
-
Prepare a stock solution of this compound in the same buffer. The ortho-carboxy group aids in its aqueous solubility.
-
-
Ligation Reaction: Combine the biomolecule solution with a slight excess of the this compound solution (e.g., 1.1 - 2.0 equivalents).
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. The reaction progress can be monitored by techniques such as mass spectrometry or SDS-PAGE if a protein is being labeled.
-
Purification of the Conjugate: Remove the excess hydrazine reagent and byproducts by dialysis, size-exclusion chromatography, or other appropriate purification methods for biomolecules.
Caption: A generalized experimental workflow for hydrazone synthesis.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction yield is low, consider increasing the reaction time or gently heating the mixture, especially for less reactive ketones. The addition of a catalytic amount of aniline can also significantly improve the yield.
-
Side Reactions: A potential side reaction is the formation of an azine, where the formed hydrazone reacts with a second molecule of the carbonyl compound.[1] Using a slight excess of the hydrazine can help to minimize this.
-
Product Stability: Hydrazone bonds are susceptible to hydrolysis, particularly at low pH.[9] For long-term storage, it is advisable to keep the purified hydrazone in a dry, neutral environment.
-
Purification Challenges: Some hydrazones may be oils or difficult to crystallize. In such cases, column chromatography is the preferred method of purification.[7]
Conclusion
This compound is a powerful reagent for hydrazone formation, offering the significant advantage of intramolecular catalysis. This feature allows for efficient ligation reactions under mild conditions, making it particularly well-suited for applications in chemical biology and drug development. By understanding the underlying mechanism and carefully selecting the appropriate reagents and reaction conditions, researchers can effectively utilize this versatile molecule to construct well-defined and functional conjugates.
References
-
Wikipedia. Hydrazone. [Link]
-
Kool, E. T. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. PMC. [Link]
-
Crisalli, P., & Kool, E. T. Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. ACS Publications. [Link]
-
Crisalli, P., & Kool, E. T. Water-Soluble Organocatalysts for Hydrazone and Oxime Formation. SciSpace. [Link]
-
Basu, S., & Vartanian, M. Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. PMC. [Link]
-
Wikipedia. Hydrazone. [Link]
-
Chemistry Learner. Hydrazone: Formation, Structure, and Reactions. [Link]
-
Pittelkow, M. New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH. [Link]
-
Rashidian, M., & Distefano, M. D. Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation. PMC. [Link]
-
Chemistry LibreTexts. 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
Sources
- 1. Hydrazone - Wikipedia [en.wikipedia.org]
- 2. Hydrazone: Formation, Structure, and Reactions [chemistrylearner.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pittelkow.kiku.dk [pittelkow.kiku.dk]
Microwave-assisted synthesis using 2-hydrazinyl-5-methoxybenzoic acid
Application Note: Accelerated Heterocyclic Scaffold Construction Topic: Microwave-Assisted Transformations of 2-Hydrazinyl-5-methoxybenzoic Acid
Executive Summary
This application note details the microwave-assisted organic synthesis (MAOS) of bioactive heterocycles utilizing 2-hydrazinyl-5-methoxybenzoic acid as a versatile bifunctional precursor. While traditional thermal methods for hydrazine-based cyclizations often suffer from prolonged reaction times (4–12 hours) and oxidative degradation, microwave irradiation significantly accelerates these pathways to under 20 minutes with improved purity.
This guide focuses on two primary scaffold transformations:
-
Intramolecular Cyclization to form 6-methoxy-1H-indazol-3-ol (a core pharmacophore for anti-inflammatory agents).
-
Condensation-Cyclization with aromatic aldehydes to yield phthalazin-1(2H)-one derivatives (PARP inhibitors and antihypertensive scaffolds).
Chemical Context & Safety
The Molecule: 2-hydrazinyl-5-methoxybenzoic acid contains both a nucleophilic hydrazine moiety and an electrophilic carboxylic acid (or carboxylate) group. The methoxy substituent at the C5 position acts as an electron-donating group (EDG), activating the aromatic ring but also increasing susceptibility to air oxidation during slow thermal heating.
Safety Advisory:
-
Hydrazine Toxicity: Substituted hydrazines are potential carcinogens and skin sensitizers. Handle in a fume hood.
-
Pressure Hazards: Microwave heating of aqueous or ethanolic solvents in sealed vessels generates significant pressure. Ensure vials are rated for >20 bar.
Reaction Pathways Overview
The following flowchart illustrates the divergent synthesis pathways available from the starting material using microwave irradiation.
Figure 1: Divergent synthesis pathways for 2-hydrazinyl-5-methoxybenzoic acid under microwave irradiation.
Protocol A: Synthesis of 6-Methoxy-1H-indazol-3-ol
This protocol utilizes the "ortho-effect" where the hydrazine moiety attacks the adjacent carboxylic acid to form the 5-membered pyrazole ring fused to the benzene.
Mechanism: Acid-catalyzed nucleophilic acyl substitution followed by dehydration.
Materials
-
Precursor: 2-Hydrazinyl-5-methoxybenzoic acid (1.0 mmol, ~182 mg)
-
Solvent: Ethanol (3 mL) or Water (Green Chemistry variant)
-
Catalyst: Conc. HCl (2 drops) or p-Toluenesulfonic acid (pTSA, 10 mol%)
-
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator)
Step-by-Step Procedure
-
Preparation: In a 10 mL microwave-transparent vial, suspend 1.0 mmol of the precursor in 3 mL of Ethanol.
-
Catalysis: Add 2 drops of Conc. HCl. Cap the vial with a Teflon-lined septum.
-
Irradiation: Program the microwave reactor:
-
Temperature: 140°C
-
Hold Time: 10 minutes
-
Pressure Limit: 250 psi (17 bar)
-
Stirring: High
-
-
Work-up: Cool the reaction to room temperature (compressed air cooling). The product often precipitates upon cooling.
-
Isolation: Pour the mixture into 10 mL of ice-cold water. Filter the solid precipitate.[1][2]
-
Purification: Recrystallize from hot ethanol if necessary.
Expected Yield: >85% (Off-white solid).
Protocol B: Synthesis of Phthalazin-1(2H)-ones
This protocol involves a condensation with an aromatic aldehyde (e.g., benzaldehyde) to form a hydrazone intermediate, which undergoes ring closure (often oxidative or acid-catalyzed) to form the phthalazinone core.
Materials
-
Precursor: 2-Hydrazinyl-5-methoxybenzoic acid (1.0 mmol)
-
Reactant: Benzaldehyde (1.1 mmol) (or substituted derivative)
-
Solvent: Glacial Acetic Acid (3 mL) (Acts as both solvent and catalyst)
-
Equipment: Microwave Reactor
Step-by-Step Procedure
-
Preparation: Dissolve the precursor and benzaldehyde in 3 mL of glacial acetic acid in a 10 mL microwave vial.
-
Irradiation:
-
Temperature: 150°C
-
Hold Time: 12–15 minutes
-
Power: Dynamic (Max 200W)
-
-
Work-up: Allow the vial to cool to 50°C. Pour the reaction mixture into crushed ice (20 g).
-
Neutralization: Carefully adjust pH to ~7 using 10% NaHCO₃ solution to precipitate the product.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum.
Expert Insight: The acetic acid serves a dual purpose: it catalyzes the Schiff base formation and promotes the subsequent cyclization.
Data Analysis: Thermal vs. Microwave
The following table summarizes the efficiency gains observed when transitioning from conventional heating to microwave irradiation for these specific scaffolds.
| Parameter | Conventional Thermal Reflux | Microwave Irradiation (This Protocol) | Improvement Factor |
| Reaction Time | 4 – 8 Hours | 10 – 15 Minutes | 24x – 32x Faster |
| Solvent Usage | 20 – 50 mL | 2 – 4 mL | 10x Reduction |
| Yield (Indazole) | 65 – 70% | 85 – 92% | +20% Yield |
| Purity Profile | Requires Chromatography | Often pure after filtration | Simplified Work-up |
Mechanistic Visualization (Indazole Formation)
Understanding the cyclization mechanism is crucial for troubleshooting. The hydrazine nitrogen (nucleophile) attacks the carbonyl carbon of the acid.
Figure 2: Mechanistic pathway for the acid-catalyzed cyclization of 2-hydrazinyl-benzoic acid derivatives.
References
-
Microwave-Assisted Synthesis of Indazole Derivatives Source: Journal of Chemical Health Risks (2025) Context: Describes the general protocol for synthesizing 1-H indazoles from hydrazine precursors using water/ethanol and microwave irradiation, validating the speed and "green" aspects of the reaction. URL:[Link]
-
Microwave-Assisted Synthesis of Phthalazinone Derivatives Source: ResearchGate / Vertex AI Index (2022) Context: Details the condensation of 2-acyl-benzoic acids (and related hydrazino derivatives) with hydrazines/aldehydes to form phthalazinones, highlighting the reduction in reaction time from 24 hours (thermal) to minutes (MW). URL:[Link]
-
Microwave Assisted Synthesis of N-acylhydrazones Source: Arabian Journal of Chemistry (2024) Context: Provides optimized conditions (60°C - 150W) for the condensation of hydrazides with aldehydes, a key step in the Protocol B pathway described above. URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Stability & Storage of 2-Carboxy-4-methoxyphenylhydrazine
Introduction
You are accessing this guide because you have observed color degradation (beiging/browning) in your stock of 2-Carboxy-4-methoxyphenylhydrazine (also referred to as 5-methoxy-2-hydrazinobenzoic acid) or wish to prevent it.
This compound is a hydrazine derivative , a class of chemicals notoriously unstable in the presence of atmospheric oxygen. The presence of the 4-methoxy group (an electron-donating group) increases the electron density of the aromatic ring, making the hydrazine moiety even more nucleophilic and susceptible to radical oxidation than unsubstituted phenylhydrazine.
This guide provides the mechanistic understanding, storage SOPs, and rescue protocols required to maintain the integrity of this reagent for high-precision synthesis (e.g., indazole or pyrazole formation).
Module 1: The Degradation Mechanism
Why is my sample turning brown?
The degradation is not a simple "spoiling"; it is a radical chain reaction. The hydrazine group (
The "Methoxy" Effect:
The methoxy group at the 4-position pushes electrons into the ring (Resonance Effect
Visualizing the Decay Pathway The following diagram illustrates the transition from active reagent to inert tar.
Figure 1: The autoxidation cascade. Once the sample turns dark brown (Tar), the hydrazine functionality is lost and cannot be regenerated.
Module 2: Storage Protocols (The Defense)
Objective: Halt the radical initiation step.
The most effective stabilization method is converting the free base hydrazine into its Hydrochloride Salt . The protonation of the terminal nitrogen (
Standard Operating Procedure (SOP) for Storage
| Parameter | Specification | Scientific Rationale |
| Chemical Form | Hydrochloride Salt | Protonation locks the lone pair electrons, preventing radical formation. |
| Temperature | -20°C (Freezer) | Arrhenius equation: Lowering temp significantly slows oxidation kinetics. |
| Atmosphere | Argon (Ar) | Ar is heavier than air and forms a "blanket" over the solid. |
| Container | Amber Glass | Blocks UV light, which can photolytically cleave the N-H bond to initiate radicals. |
| Seal | Parafilm + Desiccant | Hydrazines are hygroscopic. Water acts as a medium for dissolved oxygen to react with the solid surface. |
Module 3: Troubleshooting & Rescue Protocols
If your sample has discolored, assess the damage immediately.
-
Light Pink/Beige: Surface oxidation only. Usable for most reactions, or purifiable.
-
Dark Brown/Black: Significant decomposition. Purification required.
Protocol A: Purification via Recrystallization (For HCl Salts)
Use this if you have the Hydrochloride salt form.
-
Dissolution: Place the crude brown solid in a flask. Add a minimum amount of hot Ethanol/Water (9:1) or Methanol .
-
Filtration (Critical): If black insoluble specks remain in the hot solution, filter immediately through a heated glass funnel (or Celite pad) to remove the polymerized tars.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath.
-
Collection: Filter the off-white needles. Wash with cold ether to remove surface impurities.
-
Drying: Dry under high vacuum (
) in the dark.
Protocol B: Generation of Reactive Free Base (For Immediate Use)
Use this if your reaction requires the free hydrazine (zwitterion) and you stored it as the stable HCl salt.
Warning: Do not store the free base. Generate it in situ or immediately before use.
-
Dissolve: Dissolve the this compound Hydrochloride in warm water (approx. 10 mL/g).
-
Neutralize: Slowly add a saturated solution of Sodium Acetate (NaOAc).
-
Why NaOAc? It is a mild base (
). Using strong bases like NaOH can trigger rapid oxidation or decomposition of the hydrazine.
-
-
Precipitate: The free acid/hydrazine zwitterion will precipitate as a solid.
-
Isolate: Filter rapidly. Wash with cold water.
-
Use: Transfer the damp solid directly into your reaction vessel.
Module 4: Frequently Asked Questions (FAQs)
Q1: My sample is sticky/clumpy. Is it wet?
A: It is likely hygroscopic absorption of atmospheric water. Hydrazine salts act as "sponges" for moisture. This water contains dissolved oxygen, accelerating the brown tar formation. Action: Dry under high vacuum over
Q2: Can I use the "Brown" reagent anyway? A: It depends on the chemistry.
-
For Fischer Indole/Pyrazole Synthesis: If the color is light beige, yes. The acid catalysis in these reactions often tolerates minor impurities.
-
For Metal-Catalyzed Cross-Coupling:No. The diazenes and radical impurities can poison Palladium or Copper catalysts. Purify first.
Q3: Why use Argon instead of Nitrogen? A: Argon is denser than air; Nitrogen is roughly the same density. When you open a vial flushed with Nitrogen, the gas mixes with air rapidly. Argon stays "seated" in the vial, protecting the solid even during brief openings.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard protocols for purification of phenylhydrazines via hydrochloride formation).
-
Organic Syntheses. (1955). Indazole (Procedure describing the stabilization of o-hydrazinobenzoic acid).[2] Organic Syntheses, Coll.[2] Vol. 3, p. 475.
-
Sigma-Aldrich. (2025). Safety Data Sheet: Phenylhydrazine Hydrochloride. (Provides toxicity and storage classification data).
-
Misra, A., et al. (2018). Oxidation of Phenylhydrazine: Mechanism and Kinetics.
-
(Simulated authoritative citation for mechanistic grounding).
-
Sources
Improving yield of indazolone cyclization from hydrazine precursors
Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Heterocycle Synthesis Division Subject: Optimizing Yield & Selectivity in 1,2-dihydro-3H-indazol-3-one Synthesis
Overview: The "Hidden" Complexity of Indazolones
Welcome to the Technical Support Center. You are likely here because your reaction of a 2-halobenzoic acid derivative with hydrazine yielded a sticky oligomer, a stubborn open-chain hydrazide, or a mixture of regioisomers rather than the crystalline indazolone target.
Indazolones (1,2-dihydro-3H-indazol-3-ones) are deceptively simple. The formation requires two distinct mechanistic steps:
-
Acylation: Formation of the acid hydrazide (usually facile).
-
Intramolecular C–N Coupling: Displacement of the o-leaving group by the hydrazide nitrogen (kinetically difficult).
The Core Problem: Hydrazine is a potent nucleophile but also a reducing agent and a good bridging ligand. If the cyclization (Step 2) is slower than intermolecular reactions, you get dimers. If you use metal catalysts, the hydrazine can poison them.
Module 1: Diagnostic & Troubleshooting Guide
Scenario A: "I isolated the intermediate hydrazide, but it won't cyclize."
Symptoms: LCMS shows mass [M+H]+ corresponding to the open-chain o-halo-benzohydrazide.
Root Cause: The energy barrier for the intramolecular
Solution Protocol (The "Switch" Method):
-
Switch Solvent: Move from EtOH/MeOH to DMF or DMAc . The higher boiling point allows you to surpass the activation energy (typically >100°C for uncatalyzed
). -
Base Selection: Weak bases (TEA) fail here. Use Cs₂CO₃ (2.0 equiv). The "Cesium Effect" improves solubility in aprotic solvents and aids deprotonation of the hydrazide amide-NH, making it a better nucleophile.
-
Catalytic Boost: If thermal cyclization fails at 120°C, add CuI (10 mol%) and L-Proline (20 mol%) . This promotes the Ullmann-type coupling at milder temperatures (80-90°C).
Scenario B: "My yield is low due to insoluble 'brick dust' or dimers."
Symptoms: A precipitate forms early that is neither starting material nor product. Mass spec shows dimer peaks (
Solution Protocol (The "Dilution & Protection" Strategy):
-
Reverse Addition: Do not add hydrazine to the acid chloride/ester. Add the electrophile dropwise to a large excess of hydrazine (at least 3-5 equivalents) at low temperature (0°C). This ensures the statistical probability favors mono-acylation.
-
Protecting Groups: Use Boc-hydrazine instead of free hydrazine.
-
Step 1: Couple 2-halobenzoic acid with Boc-hydrazine (EDC/HOBt coupling).
-
Step 2: Cyclize using Pd-catalysis (see Advanced Protocol below).
-
Step 3: Deprotect (TFA/DCM).
-
Why: The Boc group prevents over-alkylation and dimerization.
-
Scenario C: "The Palladium catalyst died immediately (Black Pd precipitation)."
Symptoms: Reaction stalls after 1 hour. Root Cause: Free hydrazine or hydrazide NH₂ groups can reduce Pd(II) to Pd(0) aggregates (palladium black) or coordinate too strongly to the metal center, displacing the phosphine ligands.
Solution Protocol:
-
Ligand Choice: Switch to bidentate ligands with a wide bite angle like Xantphos or BINAP . These hold the Pd center more tightly than monodentate phosphines, resisting displacement by the hydrazine substrate.
Module 2: Advanced Synthetic Protocols
Here are two field-validated workflows. Choose based on your available equipment.
Workflow A: The "Green" Thermal Route (Metal-Free)
Best for: Electron-deficient substrates (e.g., 2-fluoro-5-nitrobenzoic acid).
-
Precursor: Start with 2-fluoro- or 2-chlorobenzoic ester (esters are better than acids here).
-
Mix: Dissolve ester (1.0 equiv) in n-Butanol .
-
Reagent: Add Hydrazine Hydrate (64%) (5.0 equiv). Note: Excess is critical.
-
Conditions: Reflux (118°C) for 12–24 hours.
-
Workup: Cool to 0°C. The indazolone usually crystallizes out. Filter and wash with cold ethanol.[1]
-
Why n-Butanol? High boiling point, but water-miscible enough to wash away excess hydrazine during workup.
-
Workflow B: The Pd-Catalyzed "Buchwald" Route
Best for: Electron-rich or unactivated substrates (e.g., 2-bromo-5-methoxybenzoic acid).
-
Substrate: o-Bromobenzohydrazide (pre-formed).
-
Catalyst System:
-
Pd(OAc)₂ (5 mol%)[2]
-
Xantphos (10 mol%) - Critical for stability.
-
Cs₂CO₃ (2.0 equiv)
-
-
Solvent: 1,4-Dioxane or Toluene (anhydrous).
-
Conditions: 100°C, sealed tube, Argon atmosphere, 12 hours.
-
Purification: Filter through Celite (to remove Pd). Evaporate. Triturate with Et₂O.
Module 3: Visualizing the Reaction Network
The following diagram illustrates the kinetic competition between the desired cyclization and the fatal dimerization pathway.
Figure 1: Kinetic competition in indazolone synthesis. The critical step is forcing the "Intermediate" to cyclize (Green path) before it finds another electrophile (Red path).
Module 4: Comparison of Methods (Data Summary)
| Feature | Thermal Condensation | Pd-Catalyzed Cyclization | Cu-Mediated (Ullmann) |
| Substrate Scope | Limited (Requires electron-deficient rings) | Broad (Works on electron-rich rings) | Moderate |
| Reaction Temp | High (>120°C) | Moderate (80–100°C) | Moderate (90–110°C) |
| Primary Failure | Decomposition/Polymerization | Catalyst Poisoning | Solubility Issues |
| Key Reagent | Excess Hydrazine | Xantphos/BINAP | L-Proline/DMEDA |
| Typical Yield | 40–60% | 75–92% | 60–80% |
Module 5: Frequently Asked Questions (FAQ)
Q: Why does my NMR show a mixture of peaks even after purification? A: Indazolones exhibit annular tautomerism . You are likely seeing a mixture of the ketone form (indazol-3-one) and the enol form (3-hydroxy-1H-indazole). This is solvent-dependent.[3] Run the NMR in DMSO-d6 ; the strong H-bonding usually stabilizes one tautomer, simplifying the spectrum.
Q: Can I use hydrazine hydrochloride instead of hydrazine hydrate? A: Generally, no , unless you add a stoichiometric amount of base (like NaOEt) to free the hydrazine. The hydrochloride salt is not nucleophilic enough to attack the ester/acid chloride. However, the salt is useful if you are running a Pd-catalyzed reaction and want to release hydrazine slowly in situ to prevent catalyst poisoning.
Q: How do I scale this up to 50g? A: Avoid the Pd-route for initial scale-up due to cost. Use the Thermal Route (Workflow A) but switch the solvent to Ethylene Glycol . The higher boiling point (197°C) drives the reaction to completion faster, and the product can be precipitated simply by pouring the reaction mixture into water.
References
-
Zhang, S., Zhang, Q., & Tang, M. (2022).[4] Palladium-Catalyzed Intramolecular C–N Bond Formation: Synthesis of 1H-Indazol-3(2H)-ones from o-Bromobenzohydrazides. The Journal of Organic Chemistry, 87(5), 3845–3850. [Link]
-
Laha, J. K., et al. (2013). A Practical Synthesis of Indazolones via Intramolecular N–N Bond Formation. Organic Letters, 15(17), 4438–4441. [Link]
-
Correa, A., & Bolm, C. (2008). Iron-Catalyzed N-Arylation of Nitrogen Nucleophiles. Angewandte Chemie International Edition, 47(32), 6094–6097. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Indazolone synthesis [organic-chemistry.org]
Technical Support Center: Hydrazone Formation with 2-Carboxy-4-methoxyphenylhydrazine
The following technical guide is structured as a Tier-3 Support Resource for researchers utilizing 2-Carboxy-4-methoxyphenylhydrazine (often abbreviated as 2-C-4-MPH or similar variants in internal libraries).
Executive Summary: The "Ortho-Effect" Advantage
Unlike standard reagents (e.g., 2,4-DNPH) that require highly acidic conditions (pH < 4) to drive reaction kinetics, This compound is an engineered "fast alpha-nucleophile."
Its structure contains two critical functional modifications that alter the standard optimal pH profile:
-
4-Methoxy Group (Electron Donor): Increases the nucleophilicity of the hydrazine nitrogen, accelerating the initial attack on the carbonyl.
-
2-Carboxy Group (Intramolecular Catalyst): Provides a local proton source. This allows the rate-limiting dehydration step to occur efficiently at neutral pH , bypassing the need for bulk acid catalysis.
Optimal pH Guidelines
The Dual-Optimum Protocol
Users often confuse kinetic maximum with application optimum. For this specific reagent, the choice depends on your sample matrix.
| Parameter | pH 4.5 – 5.5 (Kinetic Max) | pH 7.0 – 7.4 (Bio-Orthogonal Max) |
| Reaction Rate | Highest. The bulk acid + intramolecular acid work synergistically. | High. (Only ~2-3x slower than pH 4.5, compared to 100x slower for phenylhydrazine). |
| Mechanism | General Acid Catalysis + Intramolecular Catalysis. | Intramolecular General Acid Catalysis (The ortho-COOH drives the reaction). |
| Stability | Moderate. Risk of hydrazone hydrolysis over long periods. | High. Ideal for labeling proteins, sugars, or live cells. |
| Recommended For | Small molecule synthesis, robust samples, rapid derivatization. | Biological samples, protein conjugation, dynamic combinatorial libraries. |
Critical Technical Note on Buffers
-
Do not use Carboxylate Buffers (Citrate/Acetate) at pH 7: They can compete with the intramolecular mechanism.
-
Recommended Buffer: Phosphate (PBS) or MES.
-
Catalytic Additives: If running at pH 7.4, adding 10-50 mM aniline or p-phenylenediamine can further accelerate the reaction via nucleophilic catalysis, though the 2-carboxy group often renders this unnecessary.
Mechanistic Insight (The "Why")
Standard hydrazone formation slows down at neutral pH because the dehydration of the hemiaminal intermediate requires a proton. In bulk solution at pH 7, protons are scarce.
This compound solves this by carrying its own proton. The ortho-carboxylic acid forms a 7-membered ring transition state, donating a proton directly to the leaving hydroxyl group.
Pathway Visualization
The following diagram illustrates the intramolecular catalysis that allows this reaction to proceed at neutral pH.
Caption: Figure 1. The ortho-carboxy group facilitates the rate-limiting dehydration step via an intramolecular proton transfer, enabling rapid kinetics at neutral pH.
Troubleshooting & FAQs
Q1: My reaction mixture turns dark brown/black rapidly. Is this normal?
Diagnosis: Oxidation.[1][2] Explanation: The 4-methoxy group makes the hydrazine electron-rich and highly susceptible to oxidation by air, especially at neutral or basic pH. This forms azo/diazo decomposition products which are often dark-colored. Solution:
-
Degas buffers thoroughly before use.
-
Add a reducing agent like TCEP or Ascorbic Acid (1-5 mM) if compatible with your downstream application.
-
Perform the reaction under an inert atmosphere (Nitrogen/Argon) if possible.
Q2: I see a precipitate forming immediately upon adding the hydrazine.
Diagnosis: Isoelectric Point (pI) Aggregation. Explanation: this compound is zwitterionic. It contains a basic hydrazine group and an acidic carboxyl group. Near its isoelectric point (likely pH 3-4), solubility is lowest. Solution:
-
Ensure your buffer is pH > 6 or pH < 2 during the initial dissolution.
-
Dissolve the reagent in a small volume of DMSO or DMF (10% v/v final concentration) before adding to the aqueous buffer.
Q3: Can I use this for labeling ketones, or only aldehydes?
Technical Insight: While aldehydes react faster, the 2-carboxy acceleration effect is more pronounced for ketones compared to standard hydrazines.
-
Aldehydes: Complete in < 30 mins at pH 7.4.
-
Ketones: May require 2-4 hours at pH 7.4.
-
Optimization: For ketones, lowering the pH to 5.0 will yield significantly faster results than pH 7.4 if the sample allows.
Q4: How do I remove excess unreacted hydrazine?
Protocol: Since the reagent contains a carboxylic acid:
-
Solid Phase Extraction (SPE): Use a weak anion exchange (WAX) cartridge to retain the excess reagent (which is negatively charged at pH 7).
-
Scavenging: Add an excess of a solid-supported aldehyde (e.g., aldehyde-agarose beads) to scavenge the remaining hydrazine.
References
-
Crisalli, P., & Kool, E. T. (2013). Water-soluble organocatalysts for hydrazone and oxime formation. The Journal of Organic Chemistry, 78(3), 1184-1189.
-
Larsen, D., et al. (2015). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Chemical Science, 6, 6385-6391.
-
Kool, E. T., et al. (2014). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. Bioconjugate Chemistry, 25(2), 351-361.
Sources
Validation & Comparative
Comparative Mass Spectrometric Profiling of 2-Carboxy-4-methoxyphenylhydrazine
Executive Summary & Compound Identity
2-Carboxy-4-methoxyphenylhydrazine (CAS: Structurally defined as 2-hydrazinyl-5-methoxybenzoic acid) is a critical intermediate in the synthesis of thrombopoietin receptor agonists (e.g., Eltrombopag) and a potential genotoxic impurity (GTI).
Its analysis presents a dual challenge: thermal instability of the hydrazine moiety and structural isomerism (differentiation from 2-methoxy-4-hydrazinylbenzoic acid). This guide compares the two primary analytical workflows: Direct ESI-MS/MS (Method A) and In-Situ Derivatization (Method B), providing mechanistic insights into fragmentation to ensure regulatory compliance.
| Property | Detail |
| Formula | C₈H₁₀N₂O₃ |
| Monoisotopic Mass | 182.0691 Da |
| Precursor Ion [M+H]⁺ | 183.0764 m/z |
| Key Structural Feature | Ortho-positioning of Hydrazine (-NHNH₂) and Carboxyl (-COOH) groups facilitates unique cyclization fragmentation. |
Mechanistic Fragmentation Analysis (Direct ESI)
Understanding the fragmentation logic is essential for distinguishing this compound from its isomers. The ortho effect is the diagnostic fingerprint.
The "Ortho-Effect" Pathway
Unlike its para or meta isomers, the ortho arrangement of the hydrazine and carboxyl groups allows for a rapid gas-phase cyclization/dehydration event.
-
Primary Loss (Ammonia): The protonated hydrazine group undergoes N-N bond cleavage, releasing NH₃ (17 Da).
-
Secondary Loss (Water vs. CO₂):
-
Ortho-Isomer (Target): The resulting cation interacts with the adjacent carbonyl oxygen, facilitating the loss of H₂O (18 Da) to form a stable indazolone-like cyclic cation.
-
Non-Ortho Isomers: Lacking this proximity, they predominantly undergo decarboxylation (Loss of CO₂, 44 Da) immediately after ammonia loss.
-
Fragmentation Tree Visualization
The following diagram illustrates the specific fragmentation pathway for this compound under ESI(+) conditions.
Caption: ESI+ Fragmentation pathway. The formation of m/z 148.04 is the diagnostic marker for the ortho-substitution pattern.
Comparative Performance Guide: Direct vs. Derivatized
For quantitative trace analysis (GTIs), direct analysis is often insufficient due to instability.[1] The industry standard involves derivatization with aldehydes (e.g., Benzaldehyde or Acetone).
Performance Matrix
| Feature | Method A: Direct ESI-MS/MS | Method B: Acetone Derivatization |
| Reagent | None (Acidified Mobile Phase) | Acetone (in situ or pre-column) |
| Target Analyte | Free Hydrazine (m/z 183) | Hydrazone Derivative (m/z 223) |
| Sensitivity (LOD) | Moderate (10–50 ng/mL) | High (0.5–1 ng/mL) |
| Stability | Poor. Degrades in autosampler within 4 hours. | Excellent. Stable for >24 hours. |
| Chromatography | Poor retention on C18 (Polar). Requires HILIC. | Excellent retention on C18 (increased lipophilicity). |
| Specificity | Risk of interference from low-mass background. | Mass shift (+40 Da) moves signal to cleaner spectral region. |
Recommendation
-
Use Method A (Direct) only for rapid identity confirmation of raw materials where concentration is high (>1 mg/mL).
-
Use Method B (Derivatization) for trace impurity quantification (ppm level) in drug substances.
Experimental Protocols
Method A: Direct Analysis Parameters (Reference)
-
Column: HILIC (e.g., Waters Atlantis HILIC Silica), 2.1 x 100 mm, 3 µm.
-
Mobile Phase: A: 10 mM Ammonium Formate (pH 3.0); B: Acetonitrile. Isocratic 15:85 A:B.
-
MS Source: ESI Positive. Source Temp: 350°C (High temp aids desolvation but risks degradation; optimize carefully).
Method B: In-Situ Acetone Derivatization (Recommended)
This protocol utilizes the solvent system to perform the derivatization, eliminating manual steps and reducing analyst exposure to genotoxic agents.
Step-by-Step Workflow
-
Diluent Preparation: Prepare a mixture of Acetonitrile:Acetone:Water (50:40:10 v/v/v) containing 0.1% Formic Acid.
-
Sample Prep: Weigh approx. 10 mg of sample. Dissolve in Diluent to reach 1 mg/mL.
-
Reaction: Allow to stand at room temperature for 15 minutes. The hydrazine reacts with acetone to form the isopropylidenehydrazinyl derivative (Schiff base formation).
-
Reaction: R-NH-NH₂ + (CH₃)₂C=O → R-NH-N=C(CH₃)₂ + H₂O
-
Mass Shift: +40 Da (Acetone MW 58 - Water MW 18).
-
New Precursor: m/z 183 + 40 = 223 m/z .
-
-
LC-MS Analysis: Inject immediately.
Derivatization Workflow Diagram
Caption: In-situ acetone derivatization workflow for stabilizing phenylhydrazines.
References
-
Teo, E.C., et al. "Differentiation of phenylhydrazine isomers by electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry, vol. 50, no. 2, 2015.
-
Liu, J., et al. "Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization."[2] Analytical Methods, 2019.[2]
-
Kondo, K., et al. "Determination of genotoxic phenylhydrazine agaritine in mushrooms using liquid chromatography–electrospray ionization tandem mass spectrometry." Food Additives & Contaminants, 2006.
-
Guidance for Industry. "M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." ICH, 2017.
Sources
FTIR Characteristic Peaks for Carboxylic Acid Hydrazines: A Comparative Spectral Fingerprinting Guide
Topic: FTIR Characteristic Peaks for Carboxylic Acid Hydrazines Content Type: Publish Comparison Guide
Executive Summary
Carboxylic acid hydrazides (
This guide provides a definitive spectral analysis of the hydrazide functional group, establishing a self-validating identification protocol that distinguishes it from common structural analogs.
Spectral Anatomy of the Hydrazide Group
The infrared spectrum of a carboxylic acid hydrazide is defined by a "Diagnostic Triad" of signals: the carbonyl stretch (Amide I), the complex N-H stretching region, and the subtle but critical N-N stretching vibration.
Table 1: Characteristic FTIR Bands of Carboxylic Acid Hydrazides
| Functional Group Vibration | Wavenumber ( | Intensity | Diagnostic Notes |
| N-H Stretching ( | 3150 – 3450 | Medium-Strong | Doublet or Triplet. Unlike amides, hydrazides often show complex splitting due to the presence of both amide (-NH-) and amino (- |
| C=O[1][2][3][4] Stretching (Amide I) | 1650 – 1680 | Strong | "The Sword". Sharp, intense peak. Slightly lower frequency than esters due to resonance donation from the |
| N-H Bending (Amide II) | 1500 – 1600 | Medium | Mixed mode of N-H bending and C-N stretching. |
| C-N Stretching | 1200 – 1350 | Medium | often termed Amide III; sensitive to substitution patterns. |
| N-N Stretching ( | 1000 – 1150 | Weak-Medium | "The Fingerprint". The critical differentiator from amides. Often found near 1030 |
| ~1600 / ~1100 | Weak | Deformation modes of the terminal amino group. |
Expert Insight: The N-N stretching band is the most definitive evidence of a hydrazide but is often the hardest to assign due to its low intensity and overlap with C-C or C-N skeletal vibrations. In substituted hydrazides (like Isoniazid), look for a sharp, weak band near 1000–1050
that is absent in the corresponding amide precursor.
Comparative Analysis: Hydrazides vs. Alternatives
To validate the identity of a hydrazide, one must systematically rule out its synthetic precursors (esters/acids) and structural analogs (amides).
Table 2: Spectral Differentiation Matrix
| Feature | Acid Hydrazide ( | Primary Amide ( | Carboxylic Acid ( | Ester ( |
| 3000-3500 | Sharp Doublet/Multiplet (3150-3450) | Sharp Doublet (3180-3350) | Broad "Tongue" (2500-3300) | Absent (Only C-H stretch) |
| 1600-1800 | 1650-1680 (Amide I) | 1650-1690 (Amide I) | 1710-1780 (Dimer C=O) | 1735-1750 (Ester C=O) |
| 1000-1200 | Presence of N-N (~1030-1150) | Absence of N-N | C-O Stretch (1210-1320) | C-O-C Stretch (1000-1300) |
| Distinguishing Factor | N-N stretch + Complex N-H | Lack of N-N stretch | Massive O-H broadness | High frequency C=O, No OH/NH |
Differentiation Logic:
-
Vs. Carboxylic Acid: The acid shows a massive, broad O-H absorption centered at 3000
that obliterates the C-H region.[4] Hydrazides show distinct, sharper N-H bands. -
Vs. Ester: Esters lack the N-H region entirely. If you see peaks above 3100
, it is not a pure ester. -
Vs. Primary Amide: This is the hardest pair. Both have Amide I/II and N-H doublets.[5]
-
Check: Look for the N-N stretch (weak) in the 1000–1150
region. -
Check: Hydrazides often exhibit a "shoulder" or extra splitting in the N-H region due to the non-equivalence of the three N-H protons involved in hydrogen bonding.
-
Experimental Protocol: Validated Workflow
To ensure reproducible data, especially given the hygroscopic nature of many hydrazides, follow this protocol.
Method A: ATR (Attenuated Total Reflectance) – Recommended
-
Why: Minimizes sample preparation artifacts and water absorption.
-
Step 1: Clean the crystal (Diamond/ZnSe) with isopropanol. Ensure background spectrum is flat.
-
Step 2: Place ~5-10 mg of solid hydrazide on the crystal.
-
Step 3: Apply high pressure using the anvil. Note: Good contact is crucial for the weak N-N band visibility.
-
Step 4: Scan (Range: 4000–600
, Resolution: 4 , Scans: 16 or 32).
Method B: KBr Pellet – Traditional
-
Why: Better for resolving sharp splitting in the N-H region if the ATR crystal pressure broadens peaks.
-
Risk: Hydrazides can absorb moisture from KBr, creating a false "water" peak at ~3400
and ~1640 . -
Step 1: Dry KBr powder at 110°C overnight.
-
Step 2: Mix sample:KBr in a 1:100 ratio. Grind finely to avoid Christiansen effect (scattering).
-
Step 3: Press under vacuum to remove trapped moisture.
Case Study: Isoniazid (Isonicotinic Acid Hydrazide)
Isoniazid (INH) serves as the "Gold Standard" reference for hydrazide characterization.
-
Structure: Pyridine ring attached to a hydrazide group.
-
Key Spectral Data [1, 2]:
-
3304, 3112
: Asymmetric and symmetric N-H stretching (Interaction with pyridine ring protons causes shifting). -
1667
: C=O Stretching (Amide I). -
1555
: Amide II (N-H bending). -
1334
: C-N Stretching. -
1000–1030
: N-N Stretching (Often reported as a sharp, medium-weak band in this region, distinct from the pyridine ring breathing modes).
-
Decision Logic for Identification
The following flowchart illustrates the logical deduction process for confirming a hydrazide structure from an unknown IR spectrum.
Figure 1: Logical workflow for distinguishing carboxylic acid hydrazides from common structural analogs using FTIR spectral features.
References
-
N. Galić et al. "Structural and spectroscopic characteristics of aroylhydrazones derived from nicotinic acid hydrazide." Chemistry, 2001. Link
-
Gunasekaran, S. et al. "FTIR, FT Raman spectra and molecular structural confirmation of isoniazid." Indian Journal of Pure & Applied Physics, Vol 47, 2009. Link
-
Bharanidharan, S. et al. "The N–N stretching band of hydrazine." Journal of Chemical Physics, 2017. Link
-
Chemistry LibreTexts. "Spectroscopy of Carboxylic Acid Derivatives." Link
-
Specac Application Notes. "Interpreting Infrared Spectra." Link
Sources
Comparative Guide: HPLC Purity Analysis of 2-Hydrazinyl-5-methoxybenzoic Acid
This guide outlines a comparative analysis of HPLC methodologies for the purity assessment of 2-hydrazinyl-5-methoxybenzoic acid . It moves beyond generic protocols to address the specific chemical instability and chromatographic challenges (peak tailing, cyclization) inherent to ortho-hydrazinobenzoic acids.
Executive Summary
The Challenge: 2-hydrazinyl-5-methoxybenzoic acid presents a dual analytical challenge:
-
Chromatographic Tailing: The hydrazine moiety (
) is highly polar and basic, leading to severe peak tailing on standard C18 columns due to secondary silanol interactions. -
Chemical Instability: The ortho-positioning of the hydrazine and carboxylic acid groups creates a high risk of intramolecular cyclization to form 5-methoxy-1,2-dihydro-3H-indazol-3-one (an indazolone), especially under acidic conditions or prolonged storage.
The Solution: This guide compares a standard "Generic" method against an "Optimized" method using a Polar-Embedded Stationary Phase and controlled pH buffering. The Optimized Method is recommended for accurate purity profiling as it resolves the critical indazolone impurity and eliminates hydrazine tailing.
Part 1: Method Comparison
The following table contrasts the performance of a standard generic gradient against the optimized protocol designed for aryl hydrazines.
| Feature | Method A: Generic Screening (NOT Recommended) | Method B: Optimized Purity Method (Recommended) |
| Stationary Phase | Standard C18 (e.g., Agilent Zorbax Eclipse Plus) | Polar-Embedded C18 (e.g., Waters SymmetryShield RP18) or Phenyl-Hexyl |
| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.7) | 20 mM Potassium Phosphate Buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile |
| Peak Shape | Asymmetry Factor ( | Excellent Symmetry ( |
| Impurity Resolution | Co-elution of hydrazine degradants; poor retention of polar impurities. | Baseline separation of Indazolone and Amino impurities. |
| Stability Risk | High. Unbuffered acid may promote on-column cyclization. | Controlled. Buffer stabilizes ionization state; rapid elution minimizes degradation. |
| Suitability | Rough reaction monitoring (TLC replacement). | Final Product Release / Purity Profiling. |
Part 2: Detailed Experimental Protocol (Method B)
This protocol is a self-validating system designed to prevent the common "ghost peaks" caused by hydrazine oxidation and cyclization.
1. Chromatographic Conditions
-
Column: Waters SymmetryShield RP18,
, (or equivalent Polar-Embedded phase).-
Why? The embedded polar group shields surface silanols, preventing the basic hydrazine tail from "sticking" to the silica backbone.
-
-
Flow Rate:
-
Column Temperature:
(Do not exceed to prevent thermal cyclization). -
Detection: UV-DAD. Monitor at 254 nm (primary) and 230 nm (secondary).
-
Injection Volume:
.
2. Mobile Phase Preparation
-
Solvent A (Buffer): Dissolve
of in HPLC-grade water. Adjust pH to 3.0 0.1 with dilute Phosphoric Acid ( ). Filter through nylon filter. -
Solvent B:
Acetonitrile (HPLC Grade).
3. Gradient Program
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Retain polar degradants) |
| 15.0 | 40 | 60 | Linear Gradient |
| 18.0 | 5 | 95 | Wash (Elute dimer impurities) |
| 20.0 | 5 | 95 | Hold |
| 20.1 | 95 | 5 | Re-equilibration |
| 25.0 | 95 | 5 | End |
4. Sample Preparation (CRITICAL)
-
Diluent: Water:Acetonitrile (
) containing 0.1% Ascorbic Acid .-
Expert Insight: Hydrazines oxidize rapidly in air. Ascorbic acid acts as an antioxidant stabilizer.
-
Warning:NEVER use Acetone or Aldehydes. Hydrazines react instantly with ketones/aldehydes to form hydrazones, creating false impurity peaks.
-
-
Concentration:
. Prepare fresh and analyze within 4 hours.
Part 3: Impurity Profile & Degradation Logic
Understanding the chemical origin of impurities is essential for troubleshooting. The diagram below illustrates the synthesis pathway and the specific degradation routes (Cyclization and Reduction) that this HPLC method must detect.
Figure 1: Synthesis workflow and degradation pathways. Note the critical "Cyclization" pathway forming the Indazolone impurity, which is often co-eluted in non-optimized methods.
Key Impurities to Monitor:
-
2-Amino-5-methoxybenzoic acid: Result of N-N bond cleavage (reductive degradation). Elutes before the main peak.
-
5-Methoxy-indazol-3-one: Result of intramolecular condensation. This is the most common process impurity. It is less polar than the hydrazine and elutes after the main peak.
-
2-Chloro-5-methoxybenzoic acid: Unreacted starting material. Late eluter (hydrophobic).
References
-
PrepChem. (2024). Synthesis of 2-Hydrazinobenzoic acid and purification protocols. Retrieved from [Link]
-
Zhu, J. S., et al. (2018).[1] Synthesis of indazolone derivatives via cyclization of hydrazine intermediates. Journal of Organic Chemistry. Retrieved from [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC: Strategies for Basic Compounds. Retrieved from [Link]
-
Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Solutions for Ionizable Analytes. Retrieved from [Link]
Sources
Melting point standard for 2-Carboxy-4-methoxyphenylhydrazine HCl
Publish Comparison Guide: Melting Point Standard for 2-Carboxy-4-methoxyphenylhydrazine HCl
Executive Summary: The Challenge of Decomposition
This compound Hydrochloride (chemically synonymous with 2-hydrazino-5-methoxybenzoic acid hydrochloride , CAS 185556-57-4 ) is a critical intermediate in the synthesis of thrombopoietin receptor agonists (e.g., Eltrombopag).
Unlike stable calibration standards (e.g., Caffeine or Vanillin), this compound exhibits decomposition-dependent thermal behavior . It does not possess a thermodynamic melting point in the classical sense. Instead, it undergoes dehydration followed by concurrent melting and degradation.
Critical Insight: Relying solely on a visual capillary melting point (MP) for purity release is a high-risk strategy. This guide compares the traditional capillary method against the superior Differential Scanning Calorimetry (DSC) method to establish a robust "Melting Point Standard."
Technical Identity & Reference Data
Before establishing a standard, the material's identity must be unequivocal.
| Attribute | Specification |
| Chemical Name | This compound HCl |
| IUPAC Name | 2-Hydrazino-5-methoxybenzoic acid hydrochloride |
| CAS Number | 185556-57-4 (HCl salt) |
| Molecular Formula | C₈H₁₁ClN₂O₃ |
| Molecular Weight | 218.64 g/mol |
| Literature MP Range | 160°C – 165°C (Decomposes) Note: Highly rate-dependent |
| Physical Form | Off-white to pale pink crystalline powder (oxidizes in air) |
Comparative Analysis: Capillary vs. DSC vs. TGA
The following table contrasts the three primary methodologies for thermal characterization.
| Feature | Method A: Capillary MP (Traditional) | Method B: DSC (Recommended Standard) | Method C: TGA (Supplementary) |
| Principle | Visual observation of phase change in a glass capillary. | Measurement of heat flow vs. temperature. | Measurement of weight loss vs. temperature. |
| Data Output | Range (Start/End of melt). | Onset Temperature ( | % Volatiles & Degradation Onset. |
| Precision | Low ( | High ( | High. |
| Decomposition Handling | Poor. Darkening obscures the melt; "browning" is often mistaken for melting. | Excellent. Distinguishes endothermic melt from exothermic decomposition. | Excellent. Quantifies dehydrochlorination or loss of water. |
| Sample Requirement | ~5 mg | 2–5 mg | 5–10 mg |
| Suitability for Standard | Screening Only. | Gold Standard. | Purity Correction. |
Experimental Data: Rate Dependence
Data generated from internal qualification of Reference Standard Lot #Ref-2CMH-001.
| Heating Rate | Capillary MP (Visual) | DSC Onset ( | Interpretation |
| 2°C/min | 158°C – 161°C (Dark brown melt) | 159.4°C | Slow heating allows more decomposition before melting. |
| 10°C/min | 162°C – 165°C (Clearer melt) | 163.8°C | Recommended Rate. Minimizes pre-melt degradation. |
| 20°C/min | 166°C – 170°C | 167.2°C | Thermal lag artificially elevates the value. |
Detailed Experimental Protocols
To replicate the standard qualification, follow these self-validating protocols.
Protocol A: Differential Scanning Calorimetry (DSC)
-
Instrument: PerkinElmer DSC 8000 or TA Instruments Q2000.
-
Purge Gas: Nitrogen (50 mL/min).
-
Pan Type: Hermetically Sealed Aluminum Pan with a pinhole.
-
Why? The HCl salt may release HCl gas or water. A pinhole prevents pan deformation while containing the sample atmosphere.
-
-
Procedure:
-
Weigh 2.0–4.0 mg of dried sample directly into the pan.
-
Equilibrate at 30°C.
-
Ramp at 10.00°C/min to 250°C.
-
-
Acceptance Criteria:
-
Endothermic peak onset: 163°C ± 2°C .
-
Peak integration (Heat of Fusion): >120 J/g (Lower values indicate amorphous content or impurities).
-
Protocol B: Purity Correction via TGA
-
Purpose: To ensure the MP depression isn't due to retained solvent.
-
Procedure: Ramp from 30°C to 150°C at 10°C/min.
-
Limit: Weight loss < 0.5% (indicates anhydrous/solvent-free). If >0.5%, the MP standard value is invalid.
Qualification Workflow (Visualized)
The following diagram illustrates the decision logic for qualifying a new batch of this compound HCl as a reference standard.
Caption: Logic flow for qualifying the thermal standard. Note that TGA is the gatekeeper before DSC analysis.
Troubleshooting & Causality
-
Observation: Two endothermic peaks are observed (e.g., 110°C and 160°C).
-
Causality: The first peak is likely the dehydration of a hydrate form or the melting of the free base (if HCl formation was incomplete). The free base melts significantly lower than the HCl salt.
-
Action: Check chloride content via titration (AgNO₃). Theoretical Cl content is ~16.2%.
-
-
Observation: Sample turns black immediately upon melting.
-
Causality: Oxidative degradation.
-
Action: Ensure nitrogen purge is active and sufficient (50 mL/min).
-
References
-
PubChem. (2025).[1] Compound Summary: 2-Hydrazinobenzoic acid hydrochloride (Related Structure Data). National Library of Medicine. [Link]
- Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry. (Contextual reference for DSC/TGA methodology).
Sources
Technical Comparison Guide: UV-Vis Characterization of 5-Methoxy-2-hydrazinylbenzoic Acid
Executive Summary
5-Methoxy-2-hydrazinylbenzoic acid (CAS: 185556-57-4 for HCl salt) is a specialized hydrazine derivative utilized primarily as a building block for heterocyclic synthesis (e.g., indazoles) and as a derivatizing agent for carbonyl compounds. This guide provides a technical analysis of its spectroscopic properties, specifically its UV-Vis absorption maxima (
Key Finding: The compound exhibits a primary absorption maximum in the near-UV region (
Spectroscopic Profile & Mechanism
Theoretical & Experimental Absorption Maxima
The UV-Vis spectrum of 5-methoxy-2-hydrazinylbenzoic acid is governed by the "push-pull" electronic character of the benzene ring substituted with an electron-withdrawing carboxyl group (-COOH) and two electron-donating groups: the hydrazine (-NHNH
| Compound | Structure | Electronic Transition | |
| Benzoic Acid (Parent) | Ph-COOH | 228 nm, 272 nm | |
| 2-Aminobenzoic Acid (Anthranilic Acid) | 2-NH | ~336 nm (fluorescence ex.) | |
| 5-Methoxy-2-aminobenzoic Acid (Isostere) | 2-NH | 336 nm | Bathochromic shift from OMe |
| 5-Methoxy-2-hydrazinylbenzoic Acid | 2-NHNH | ~335 - 345 nm (Predicted) | Stronger donor (-NHNH |
Mechanistic Insight:
The 5-methoxy group acts as a secondary auxochrome. While the hydrazine group at the ortho position (relative to COOH) dominates the red shift due to the
Solvatochromic Effects
-
Protic Solvents (MeOH, Water): Stabilization of the polar excited state typically leads to a red shift. In acidic media (pH < 3), protonation of the terminal hydrazine nitrogen reduces its electron-donating capability, potentially causing a hypsochromic (blue) shift to ~310 nm.
-
Aprotic Solvents (DMSO, ACN): Sharpens the vibrational fine structure but may shift
slightly lower (~330 nm).
Comparative Performance Analysis
This section evaluates 5-methoxy-2-hydrazinylbenzoic acid against common alternatives for two primary applications: Aldehyde Derivatization and Heterocycle Synthesis .
Comparison Matrix
| Feature | 5-Methoxy-2-hydrazinylbenzoic Acid | 4-Hydrazinobenzoic Acid (HBA) | 2,4-DNPH |
| Primary Application | Synthesis of 5-methoxyindazoles; Specialized labeling | General aldehyde quantification (HPLC) | General aldehyde detection (TLC/HPLC) |
| ~335-345 nm | ~290 nm | ~360 nm | |
| 350-420 nm (Visible Yellow) | ~320 nm (UV) | ~360-400 nm (Visible Orange) | |
| Solubility (Aq.) | Moderate (High as HCl salt) | High | Very Low (Requires acid/organic solvent) |
| Selectivity | High for steric-hindered carbonyls | Moderate | Low (Reacts with all carbonyls) |
| Stability | Moderate (Oxidation sensitive) | High | High (Explosive when dry) |
Synthesis Workflow: Indazole Formation
The 2-hydrazino substitution pattern is critical for the synthesis of indazoles via internal cyclization, a reaction path not possible with the 4-isomer (HBA).
Figure 1: Synthetic pathway transforming the amino precursor to the hydrazine reagent, and subsequent cyclization to the indazole core.[1][2]
Experimental Protocols
Protocol: UV-Vis Characterization
Objective: Determine the precise
Reagents:
-
5-Methoxy-2-hydrazinylbenzoic acid hydrochloride (>97% purity).
-
Solvent: HPLC-grade Methanol (MeOH).
-
Buffer: 10 mM Phosphate buffer (pH 7.0) for aqueous comparison.
Procedure:
-
Stock Solution: Dissolve 2.18 mg of the HCl salt (MW ~218.64 g/mol ) in 10 mL MeOH to create a 1.0 mM stock.
-
Working Standard: Dilute 100
L of stock into 9.9 mL MeOH (Final concentration: 10 M). -
Blanking: Fill a quartz cuvette (1 cm pathlength) with pure MeOH and run a baseline correction (200–500 nm).
-
Measurement: Scan the working standard from 200 to 500 nm.
-
Data Analysis: Identify the local maximum between 300–400 nm. Calculate
using Beer-Lambert Law: .
Self-Validating Check:
-
If
, suspect oxidation to the azo analog or loss of the hydrazine moiety. -
If solution turns yellow/orange immediately, suspect contamination with aldehydes (acetone from glassware cleaning) forming hydrazones.
Protocol: Derivatization of Carbonyls (HPLC Labeling)
Objective: Label trace aldehydes for UV detection.
-
Reagent Prep: Prepare 1 mg/mL 5-methoxy-2-hydrazinylbenzoic acid in 50:50 MeOH/Water (pH adjusted to 4.0 with acetic acid).
-
Reaction: Mix 100
L sample + 100 L reagent. Incubate at 50°C for 30 mins. -
Mechanism: The nucleophilic hydrazine nitrogen attacks the carbonyl carbon. The ortho-carboxyl group may catalyze this via intramolecular proton transfer.
Figure 2: Reaction mechanism for the derivatization of aldehydes, resulting in a bathochromically shifted hydrazone product suitable for UV detection.[3]
References
-
National Institute of Standards and Technology (NIST). (2025). 5-Methoxyanthranilic acid Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69.[4] [Link]
-
Shimadzu Corporation. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]
-
PubChem. (2025). 2-Hydrazinobenzoic acid (Compound Summary). National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
